molecular formula C14H17N3O4S B2784258 N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 2176152-50-2

N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2784258
CAS RN: 2176152-50-2
M. Wt: 323.37
InChI Key: OUXWQNQMWLEOLU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide, also known as PTMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMS is a sulfonamide derivative that has been synthesized through various methods and has been shown to exhibit promising biological and physiological effects.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, anti-inflammatory drugs, and enzyme inhibitors. N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has also been studied as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, particularly carbonic anhydrase enzymes. N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer properties, anti-inflammatory effects, and enzyme inhibition. N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide is its low toxicity profile, which makes it a safe candidate for further research. However, one of the limitations of N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide is its solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide research, including further studies on its anti-cancer properties, anti-inflammatory effects, and enzyme inhibition. N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide can also be used as a potential drug candidate for various diseases, and further studies can be conducted to determine its efficacy and safety. Additionally, further studies can be conducted to improve the solubility of N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide, making it easier to use in various experiments.
Conclusion:
In conclusion, N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has been synthesized through various methods and has been shown to exhibit promising biological and physiological effects. Further research can be conducted to explore its potential applications and improve its solubility for use in various experiments.

Synthesis Methods

N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide has been synthesized through various methods, including the reaction of 2,4-dimethoxypyrimidine-5-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,4-dimethoxypyrimidine-5-amine with p-toluenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization.

properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-10-4-6-11(7-5-10)9-22(18,19)17-12-8-15-14(21-3)16-13(12)20-2/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXWQNQMWLEOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide

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